molecular formula C14H23NO4 B6174748 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid CAS No. 2624126-34-5

4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid

Cat. No.: B6174748
CAS No.: 2624126-34-5
M. Wt: 269.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C14H23NO4, and it has a molecular weight of 269.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The tert-butoxycarbonyl (Boc) group is often introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in specific interactions with molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique bicyclic structure of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid, combined with its specific functional groups, makes it particularly valuable in synthetic chemistry and drug design. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

CAS No.

2624126-34-5

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.